5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chloro group, a methoxy group linked to a pyrrolidine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the chloro group: Chlorination of the pyridine ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxy group: This step involves the reaction of the pyridine derivative with methanol in the presence of a base like sodium hydride.
Formation of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Introduction of the carbonitrile group: This can be achieved through a reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-methylpyrrolidin-2-yl)pyridine: A structurally similar compound with a pyridine ring and a pyrrolidine ring but lacking the chloro and carbonitrile groups.
2-Chloro-3-methoxypyridine: Another similar compound with a pyridine ring substituted with a chloro and methoxy group but lacking the pyrrolidine and carbonitrile groups.
Uniqueness
5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-16-4-2-3-10(16)8-17-12-11(13)5-9(6-14)7-15-12/h5,7,10H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSJLSUKQPTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=C(C=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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